molecular formula C22H20BrFN2O3S B7704460 N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide

N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide

Katalognummer B7704460
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: FBQUJQZNLWEACY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1995 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer. By inhibiting this pathway, this compound 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
One limitation of using this compound 43-9006 in lab experiments is that it can be difficult to obtain and may be expensive. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006. One area of focus is the development of new formulations and delivery methods that could improve its efficacy and reduce its side effects. Additionally, researchers are exploring the use of this compound 43-9006 in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesemethoden

N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(p-tolylsulfonyl)phenylboronic acid, which produces an intermediate compound. This intermediate is then reacted with 3-bromo-4-(N-(p-tolyl)sulfamoyl)phenylpropanoic acid to form the final product, this compound 43-9006.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer.

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3S/c1-15-2-8-18(9-3-15)26-30(28,29)19-10-4-16(5-11-19)6-13-22(27)25-21-12-7-17(23)14-20(21)24/h2-5,7-12,14,26H,6,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUJQZNLWEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.